2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3 |
InChI Key |
MNZZFOLBYDXLJE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Methyl Ketone Synthesis
Cyclopropyl methyl ketone is a crucial starting material for the synthesis of the target compound. It can be prepared via several methods, including:
- Using methylfuran as a raw material (reported in literature for cyclopropyl methyl ketone synthesis).
- Commercial availability as a starting material for further functionalization.
This ketone serves as the scaffold for subsequent functional group transformations.
Synthesis of 2-Cyclopropylpropanal (Aldehyde Intermediate)
A critical intermediate is 2-cyclopropylpropanal, which is prepared from cyclopropyl methyl ketone through a Wittig-type reaction involving methoxymethyl triphenylphosphonium chloride. The process is as follows:
- Preparation of methoxymethyl triphenylphosphonium chloride by reacting triphenylphosphine, chloroacetic chloride, and dimethoxymethane in the presence of methanol as a catalyst.
- The molar ratios for this preparation are typically triphenylphosphine:chloroacetic chloride:dimethoxymethane:methanol = 1:0.9–1.5:2–3.5:0.08–0.1.
- The phosphonium salt is then reacted with cyclopropyl methyl ketone in tetrahydrofuran (THF) at low temperatures (-10 °C to 30 °C) using potassium tert-butoxide as a base.
- After the reaction, acidification is performed with acids such as sulfuric acid, hydrochloric acid, or others at 20–60 °C for 0.5–4 hours.
- The product 2-cyclopropylpropanal is isolated by extraction and distillation with yields greater than 95%, indicating high efficiency and low by-product formation.
Amination and Final Compound Formation
Condensation and Reduction Steps
The conversion of the aldehyde intermediate to the amine involves:
- Condensation of cyclopropyl methyl ketone or aldehyde with a chiral amine such as (S)-(-)-α-phenylethylamine to form an imine intermediate.
- This step is typically catalyzed by a Lewis acid such as titanium isopropoxide (Ti(OiPr)4) in solvents like THF or isopropanol.
- The reaction conditions are optimized to favor imine formation at mild temperatures.
Reduction to Secondary Amine
- The imine intermediate is reduced using hydride donors such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).
- Solvents like ethanol and THF or their mixtures are used to facilitate the reduction.
- This step converts the imine to the corresponding secondary amine intermediate.
Debenzylation to Primary Amine
- The secondary amine is then debenzylated using palladium catalysts (e.g., Pd on charcoal) under hydrogen atmosphere (10 bar) at elevated temperatures (~70 °C).
- The solvent of choice is typically ethanol.
- The reaction proceeds for about 24 hours to ensure complete removal of the benzyl protecting group, yielding the primary amine 2-[1-(methoxymethyl)cyclopropyl]ethan-1-amine with good optical purity.
Purification and Optical Purity Enhancement
- The crude amine product can be converted into mandelic acid salts by reaction with enantiomerically pure mandelic acid (e.g., (R)-mandelic acid).
- This salt formation and crystallization step enhances the optical purity of the amine, often achieving enantiomeric excess (ee) values between 60% and 90%.
- The mandelate salt can be reverted to the free amine by treatment with aqueous sodium hydroxide.
- Solvents used in these steps include N,N-dimethylformamide, dichloromethane, ethyl acetate, methyl tert-butyl ether (MTBE), isopropyl acetate, and toluene.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Methoxymethyl triphenylphosphonium chloride synthesis | Triphenylphosphine, chloroacetic chloride, dimethoxymethane, methanol catalyst | None specified (reaction mixture) | Ambient to mild heating | Molar ratios: 1:0.9–1.5:2–3.5:0.08–0.1 |
| Aldehyde formation (Wittig-type) | Cyclopropyl methyl ketone, potassium tert-butoxide | THF | -10 °C to 30 °C | Reaction time ~3 h |
| Acidification | Sulfuric acid or other acids | THF | 20–60 °C | 0.5–4 h reaction time |
| Imine formation | Aldehyde + (S)-α-phenylethylamine + Lewis acid (Ti(OiPr)4) | THF, isopropanol | Mild (room temp) | Lewis acid catalyzed |
| Reduction | NaBH4 or LiBH4 | Ethanol, THF | Room temp | Converts imine to secondary amine |
| Debenzylation | Pd/C catalyst, H2 (10 bar) | Ethanol | 70 °C | 24 h reaction time |
| Optical purity enhancement | Reaction with (R)-mandelic acid | MTBE, ethanol, or mixtures | Ambient | Crystallization to improve ee |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amine group or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the cyclopropane ring or ethylamine chain, impacting electronic, steric, and solubility profiles:
Physicochemical Properties
- Stability : Hydrochloride salts (e.g., CAS: 1029716-05-9) enhance thermal stability and shelf life compared to free bases .
- Melting Points : Aromatic derivatives (e.g., Compound 29) exhibit higher melting points (>200°C) due to crystalline packing, whereas trifluoromethyl analogues have lower melting points (~150°C) .
Biological Activity
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C7H15N1O1
Molecular Weight: 129.20 g/mol
IUPAC Name: 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine
Canonical SMILES: CCOC1(CC1)CNC
The biological activity of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological targets, modulating their activity and influencing metabolic pathways. The specific pathways affected depend on the cellular context and the presence of other biomolecules.
Biological Activity Overview
Research indicates that 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine exhibits significant antimicrobial properties. Notably, it has been studied for its effects against several bacterial strains, demonstrating a broad spectrum of activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 16 |
| Escherichia coli | 8 - 32 |
| Bacillus subtilis | 8 - 32 |
| MRSA | 4 - 32 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine effectively dispersed established bacterial biofilms and reduced the development of bacterial resistance compared to traditional antibiotics .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for bacterial metabolism, leading to growth inhibition .
- Toxicity Profile : Preliminary assessments indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis
When compared to similar compounds, 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine exhibits distinct advantages in terms of potency and specificity against certain pathogens. Its unique cyclopropyl structure may contribute to its enhanced binding affinity for target enzymes.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine | Broad-spectrum antibacterial | Low cytotoxicity |
| Other C2 amine-substituted derivatives | Limited spectrum; higher toxicity | Varies widely based on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
